L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine
Description
L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine is a synthetic nonapeptide composed of nine amino acids: alanine (Ala), serine (Ser), leucine (Leu, three residues), glycine (Gly), threonine (Thr), proline (Pro), and valine (Val). Its sequence (Ala-Ser-Leu-Gly-Leu-Leu-Thr-Pro-Val) confers structural uniqueness, with three leucine residues contributing to hydrophobicity and proline introducing conformational rigidity. The molecular formula is C₄₀H₇₁N₉O₁₂, with an approximate average mass of 869 Da (calculated).
Properties
CAS No. |
646061-02-1 |
|---|---|
Molecular Formula |
C40H71N9O12 |
Molecular Weight |
870.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C40H71N9O12/c1-19(2)14-25(44-37(57)28(18-50)46-33(53)23(9)41)34(54)42-17-30(52)43-26(15-20(3)4)35(55)45-27(16-21(5)6)36(56)48-32(24(10)51)39(59)49-13-11-12-29(49)38(58)47-31(22(7)8)40(60)61/h19-29,31-32,50-51H,11-18,41H2,1-10H3,(H,42,54)(H,43,52)(H,44,57)(H,45,55)(H,46,53)(H,47,58)(H,48,56)(H,60,61)/t23-,24+,25-,26-,27-,28-,29-,31-,32-/m0/s1 |
InChI Key |
UUWBPCMEOGJLMT-MALYJANWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target peptide with structurally related compounds from the evidence:
Key Observations:
- Hydrophobicity : The target peptide’s three leucine residues enhance hydrophobicity compared to peptides with polar residues like serine or threonine. This may limit aqueous solubility but improve membrane permeability .
- Charge Profile : Peptides like L-Valine, L-seryl-L-prolyl-L-alanyl-L-leucyl-L-lysyl-L-threonyl- () incorporate lysine, adding a positive charge that enhances solubility and protein interactions .
Pharmacokinetic and Functional Comparisons
Bioavailability Challenges:
- Oral Absorption: highlights that even small peptides like PLG (tripeptide amide) exhibit poor intestinal absorption due to enzymatic degradation and short biological half-lives. The target peptide, being larger and linear, likely faces greater absorption challenges unless administered intravenously or modified for stability .
- Metabolic Stability : Proline-rich sequences (e.g., in ’s compound) may resist proteolysis better than glycine-containing motifs (e.g., Gly-Gly in ), which are prone to cleavage .
Research Findings:
- This underscores the need for alternative delivery routes (e.g., intravenous) for therapeutic peptides .
Functional Group and Modification Comparisons
- Amidation vs. Free Carboxyl Terminus: PLG () is amidated, enhancing stability against carboxypeptidases.
- Side-Chain Diversity : The inclusion of tyrosine (Tyr) in ’s compound enables aromatic interactions, while lysine (Lys) in ’s peptide facilitates electrostatic interactions—features absent in the target peptide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
